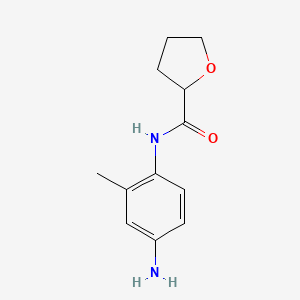

(1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

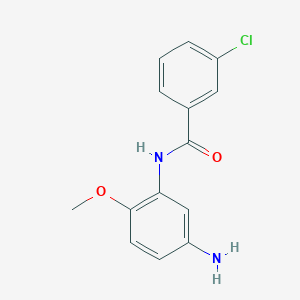

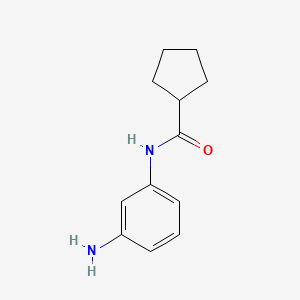

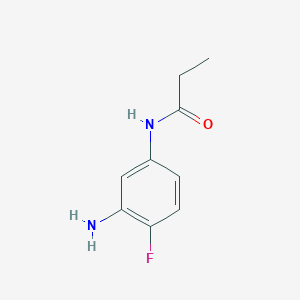

The compound “(1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring and a pyridine ring . In the ROESY spectrum, aryl proton “1” and methine proton “3” show a common NOE to methylene proton “2b”. This suggests a trans-relationship between the two aryl rings in the molecule .Applications De Recherche Scientifique

Ligand Synthesis and Structural Analysis

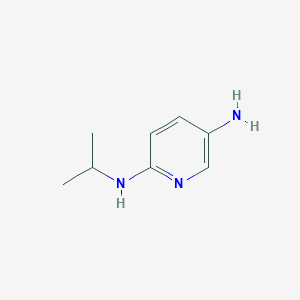

- Research by Cabort et al. (2002) focused on the synthesis and structure of ruthenium trinitrogen complexes involving ligands like 2,6-bis(pyrrolidin-2-yl)pyridine, which are closely related to the compound . These complexes showed unique chirality and were characterized by X-ray structure analysis and CD spectra (Cabort et al., 2002).

Applications in Catalysis

- Kermagoret and Braunstein (2008) synthesized nickel complexes with bidentate N,O-type ligands, including (pyridin-2-yl)methanol. These complexes were effective in the catalytic oligomerization of ethylene, showing potential industrial applications (Kermagoret & Braunstein, 2008).

Photocatalytic Water Reduction

- Bachmann et al. (2013) investigated ligands like pyridine-2,6-diylbis(dipyridin-2-ylmethanol) for their use in photocatalytic water reduction. Such ligands coordinated rapidly to various metal cations, indicating their utility in photocatalysis and renewable energy applications (Bachmann et al., 2013).

Molecular Recognition and Chemosensors

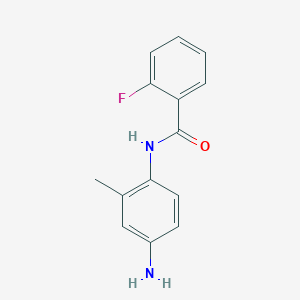

- Gosavi-Mirkute et al. (2017) synthesized compounds like 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione, which showed remarkable selectivity towards Cu2+ ions. These compounds could be used as chemosensors for transition metal ions in various solvents, highlighting their potential in analytical chemistry (Gosavi-Mirkute et al., 2017).

Corrosion Inhibition

- Ma et al. (2017) explored the use of compounds like (1-(pyridin-4-ylmethyl)-1H-1,2,3- triazole-4-yl)methanol as corrosion inhibitors for mild steel in acidic medium. These compounds showed promising results in protecting metal surfaces, indicating their potential in industrial applications (Ma et al., 2017).

Enantioselective Reactions

- Lattanzi (2006) investigated the use of 2-pyrrolidinemethanols, including bis-(3,5-dimethylphenyl)(( S )-pyrrolidin-2-yl)methanol, as organocatalysts for the enantioselective Michael addition of malonate esters to nitroolefins. These findings contribute to the field of asymmetric synthesis (Lattanzi, 2006).

Mécanisme D'action

Target of Action

Similar compounds with a pyrrolidine ring have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring are known to interact with various biochemical pathways, influencing the activity of different proteins and enzymes .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Similar compounds with a pyrrolidine ring have been shown to have various biological effects, depending on their specific targets and mode of action .

Action Environment

It is known that environmental factors can significantly influence the action of many chemical compounds .

Analyse Biochimique

Biochemical Properties

(1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, this compound can bind to specific proteins, altering their conformation and activity, thereby affecting cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression profiles, leading to changes in the production of key metabolic enzymes and proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This compound exhibits stability under specific conditions, but it can degrade over time, leading to changes in its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.

Propriétés

IUPAC Name |

(1-pyridin-2-ylpyrrolidin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-8-9-4-3-7-12(9)10-5-1-2-6-11-10/h1-2,5-6,9,13H,3-4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTZVPOJPUXUKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3-Methoxyphenyl)methyl]amino}acetamide](/img/structure/B1319845.png)